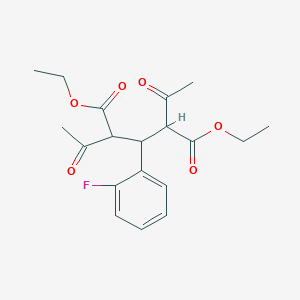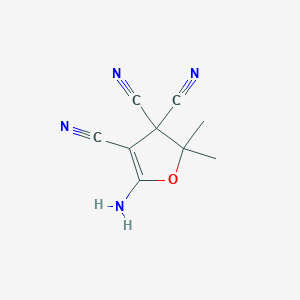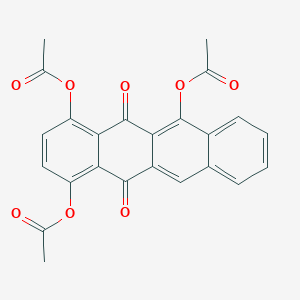
2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline can be achieved through various methods. One common approach involves the reaction of isoquinoline with appropriate substituted benzaldehydes under acidic conditions. Another method includes the use of metal-catalyzed reactions, such as ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes . These reactions typically proceed efficiently in water under nitrogen atmosphere, leading to high yields of the desired product .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves environmentally friendly routes. For example, the synthesis of benzimidazo[2,1-a]isoquinoline using 2-ethynylbenzaldehyde and substituted alkynylbenzaldehyde as raw materials in ethanol has been proposed . This method provides a sustainable and efficient approach to producing isoquinoline derivatives on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions: 2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of isoquinoline derivatives include organolithiums, organomagnesiums, and various electrophiles . For example, the deprotonative metalation of haloquinolines using lithium diisopropylamide in THF at low temperatures is a well-known method .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of isoquinoline with alkyl propiolates and thiazolidin-2,4-dione yields functionalized 1,2-dihydroisoquinolines .
Aplicaciones Científicas De Investigación
2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, isoquinoline derivatives exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, antimalarial, and anti-inflammatory effects . These compounds are also employed in the development of novel bioactive molecules and potential anticancer drugs .
Mecanismo De Acción
The mechanism of action of 2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. For example, some isoquinoline derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and reduce the production of prostaglandin E2 (PGE2), which are key modulators of the inflammatory response . Additionally, these compounds may interact with various receptors and enzymes, leading to their diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline include pyrazolo[5,1-a]isoquinolines and benzimidazo[2,1-a]isoquinoline . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets this compound apart is its unique combination of the triazolo and isoquinoline moieties, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent. The presence of the m-ethoxyphenyl group further contributes to its unique chemical and biological characteristics.
Propiedades
| 75318-59-1 | |
Fórmula molecular |
C18H15N3O |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
2-(3-ethoxyphenyl)-[1,2,4]triazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C18H15N3O/c1-2-22-15-8-5-7-14(12-15)17-19-18-16-9-4-3-6-13(16)10-11-21(18)20-17/h3-12H,2H2,1H3 |
Clave InChI |
LODYXRXOIKNBHG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C2=NN3C=CC4=CC=CC=C4C3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14453728.png)


![6,8,10-Trichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453766.png)

![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)

